![molecular formula C15H17ClN2O2 B7500891 Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate, also known as CQMA, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. CQMA is a quinoline derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate is not fully understood. However, it is believed that Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. For example, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to have various biochemical and physiological effects in the body. For example, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has also been found to have antifungal and antibacterial properties.
実験室実験の利点と制限
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a wide range of therapeutic effects. However, there are also some limitations to using Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate and its potential off-target effects.
合成法
The synthesis of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate involves a multi-step process that begins with the reaction of 3-chloro-4-methylquinoline with sodium hydride to form a sodium salt. This salt is then reacted with methyl 2-bromoacetate to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to form Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate.
科学的研究の応用
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been studied for its potential use as a therapeutic agent in various scientific research studies. One study found that Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has antitumor activity against human hepatocellular carcinoma cells. Another study found that Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has anti-inflammatory activity and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been found to have antibacterial and antifungal properties.
特性
IUPAC Name |
methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-11-6-4-5-7-12(11)17-13(15(10)16)8-18(2)9-14(19)20-3/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSXWGESKIHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CN(C)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

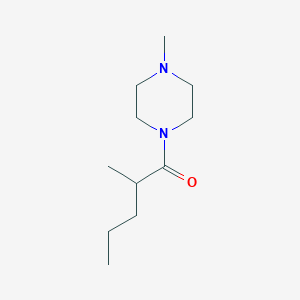
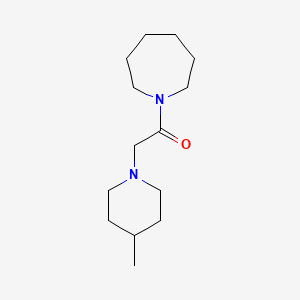


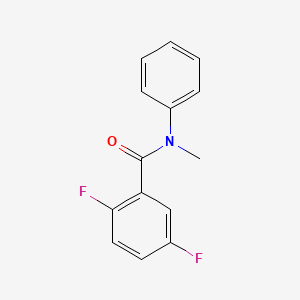
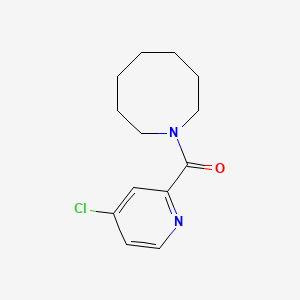

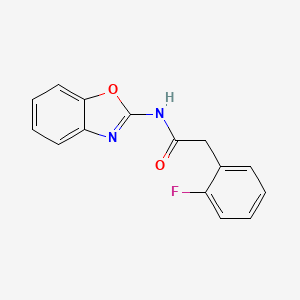


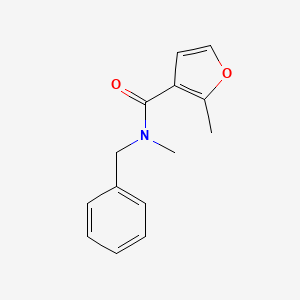
![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
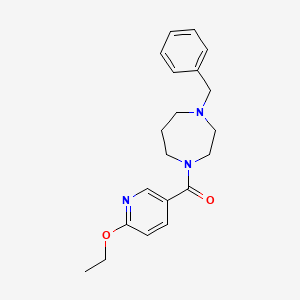
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)